REACTION_CXSMILES
|
C([N:14]1[CH2:17][CH:16]([O:18][Si:19]([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20])[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[H][H]>[OH-].[OH-].[Pd+2].C(O)C>[Si:19]([O:18][CH:16]1[CH2:17][NH:14][CH2:15]1)([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20] |f:2.3.4|
|
Name
|
1-benzhydryl-3-(tert-butyl-dimethylsilanyloxy)-azetidine
|
Quantity
|
3.89 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)O[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
0.946 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
agitate the mixture at RT for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purge the reaction vessel with nitrogen
|
Type
|
CUSTOM
|
Details
|
seal the vessel
|
Type
|
CUSTOM
|
Details
|
purge the reaction vessel with nitrogen
|
Type
|
CUSTOM
|
Details
|
Purge the reaction vessel with nitrogen
|
Type
|
CUSTOM
|
Details
|
seal the vessel
|
Type
|
STIRRING
|
Details
|
agitate
|
Type
|
CUSTOM
|
Details
|
the reaction at RT for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
purge the vessel with nitrogen
|
Type
|
FILTRATION
|
Details
|
filter the reaction mixture
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify
|
Type
|
WASH
|
Details
|
(silica gel chromatography, eluting with 5:95 to 10:90 2 M ammonia in methanol:DCM)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1CNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 889 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |